Asterobactin

Description

Contextualizing Microbial Specialized Metabolites in Chemical Biology Research

Microorganisms are prolific producers of a vast array of chemical compounds, broadly categorized into primary and specialized metabolites. While primary metabolites are essential for the growth and development of the organism, specialized metabolites, also known as secondary metabolites, are typically produced in specific phases of growth and are not directly involved in primary life-sustaining processes. researchgate.net These specialized metabolites are the result of billions of years of evolutionary optimization, enabling microorganisms to interact with their environment and other organisms. frontiersin.org In the field of chemical biology, these microbial specialized metabolites are of immense interest due to their incredible structural diversity and potent biological activities. nih.gov They represent a significant source for the discovery of new therapeutic agents, with over half of the clinical antibiotics and a substantial number of anticancer drugs originating from microbial sources. frontiersin.orgnih.gov

The study of microbial specialized metabolites has been revolutionized by advancements in genomics and metabolomics. nih.gov The sequencing of microbial genomes has revealed a vast number of biosynthetic gene clusters (BGCs) that encode the enzymatic machinery for producing these compounds. researchgate.netnih.gov This has unveiled a tremendous untapped potential for the discovery of novel molecules. nih.gov Researchers are no longer limited to compounds produced under standard laboratory conditions, as various techniques, such as co-cultivation and the use of chemical elicitors, can be employed to activate these "silent" or "cryptic" BGCs. frontiersin.orgnih.gov By mimicking the natural competitive microbial environment, researchers can stimulate the production of previously unobserved chemical diversity. frontiersin.org

The Significance of Siderophores in Microbial Iron Homeostasis and Environmental Interactions

Iron is an essential micronutrient for nearly all forms of life, including microorganisms, as it plays a critical role in numerous cellular processes. researchgate.netasm.org However, in many environments, particularly in the presence of oxygen, iron exists predominantly in its insoluble ferric (Fe3+) form, making it poorly bioavailable. nih.govbiorxiv.org To overcome this limitation, many microorganisms have evolved to produce and secrete high-affinity iron-chelating molecules called siderophores. researchgate.netasm.org These small molecules bind to ferric iron with exceptional specificity, solubilizing it and facilitating its transport into the microbial cell. researchgate.net

The production of siderophores is a key strategy for microbial survival and competition. biorxiv.org By efficiently sequestering scarce iron, microorganisms can outcompete other organisms in the same niche. biorxiv.org Siderophores also play a crucial role in the interactions between microbes and their hosts. researchgate.net In pathogenic bacteria, siderophore production is often a critical virulence factor, enabling the pathogen to acquire iron from the host's iron-binding proteins. nih.gov Conversely, some organisms can utilize siderophores produced by other species, a phenomenon known as "siderophore piracy". biorxiv.org The immense structural diversity of siderophores reflects the evolutionary pressures of different environments and the need to evade host defense mechanisms or microbial competitors. researchgate.net

Nocardia Species as Prolific Producers of Structurally Diverse Bioactive Compounds

Nocardia are a genus of Gram-positive, filamentous bacteria belonging to the order Actinomycetales. microbiologyresearch.orgnih.gov They are ubiquitous in the environment, commonly found in soil, water, and decaying organic matter. microbiologyresearch.org While some Nocardia species are recognized as opportunistic pathogens in humans and animals, the genus as a whole is a rich and largely underexplored source of bioactive natural products. nih.govqucosa.de Genomic studies have revealed that Nocardia species possess a large number of diverse BGCs, indicating a significant potential for the production of a wide range of specialized metabolites. nih.gov

The bioactive compounds produced by Nocardia encompass various chemical classes, including non-ribosomal peptides, polyketides, and others. nih.gov These compounds exhibit a broad spectrum of biological activities, such as antimicrobial, antifungal, immunosuppressive, and cytotoxic properties. microbiologyresearch.orgqucosa.demdpi.com For instance, well-known compounds from Nocardia include the antibiotic nocardicin A and the anticancer agent brasilicardin A. nih.gov The demonstrated capacity of Nocardia to produce such a diverse array of molecules highlights their importance in natural product discovery and their potential for yielding novel therapeutic leads. nih.govqucosa.de

Overview of Asterobactin's Research Landscape within Actinobacterial Metabolomics

Within the vast and diverse chemical repertoire of actinobacteria, the study of siderophores is a significant area of research. Untargeted metabolomics, which aims to comprehensively analyze all small molecules in a biological sample, has become a powerful tool for discovering novel natural products, including siderophores, from actinobacteria. frontiersin.orgnih.gov This approach allows researchers to identify and characterize metabolites produced under specific conditions, providing insights into the metabolic capabilities of these microorganisms. nih.govresearchgate.net

The investigation of actinobacterial metabolomes has led to the identification of numerous siderophores with unique structures and properties. als-journal.com this compound is one such siderophore that has emerged from this research landscape. While the broader field of actinobacterial metabolomics is extensive, the specific focus on this compound has been more niche. Research on this compound is often situated within the context of understanding iron acquisition mechanisms in specific actinobacterial species and exploring the diversity of siderophore biosynthesis. The application of advanced analytical techniques, such as high-resolution mass spectrometry, is crucial for the detection and structural elucidation of compounds like this compound from complex microbial extracts. als-journal.com The study of this compound contributes to our understanding of the chemical ecology of actinobacteria and may hold potential for future biotechnological or biomedical applications.

Structure

2D Structure

Properties

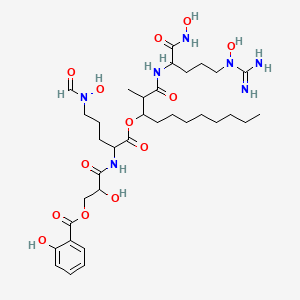

Molecular Formula |

C34H55N7O13 |

|---|---|

Molecular Weight |

769.8 g/mol |

IUPAC Name |

[3-[[1-[1-[[5-[carbamimidoyl(hydroxy)amino]-1-(hydroxyamino)-1-oxopentan-2-yl]amino]-2-methyl-1-oxoundecan-3-yl]oxy-5-[formyl(hydroxy)amino]-1-oxopentan-2-yl]amino]-2-hydroxy-3-oxopropyl] 2-hydroxybenzoate |

InChI |

InChI=1S/C34H55N7O13/c1-3-4-5-6-7-8-17-28(22(2)29(45)37-24(30(46)39-50)14-12-19-41(52)34(35)36)54-33(49)25(15-11-18-40(51)21-42)38-31(47)27(44)20-53-32(48)23-13-9-10-16-26(23)43/h9-10,13,16,21-22,24-25,27-28,43-44,50-52H,3-8,11-12,14-15,17-20H2,1-2H3,(H3,35,36)(H,37,45)(H,38,47)(H,39,46) |

InChI Key |

ICFNGWYSCWYFGU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C(C)C(=O)NC(CCCN(C(=N)N)O)C(=O)NO)OC(=O)C(CCCN(C=O)O)NC(=O)C(COC(=O)C1=CC=CC=C1O)O |

Synonyms |

asterobactin |

Origin of Product |

United States |

Biological Origin and Phylogenomic Characterization of Asterobactin Producing Microorganisms

Isolation and Cultivation Methodologies for Nocardia asteroides Strains

The isolation of Nocardia species from clinical or environmental samples can be challenging due to their slow growth rate, which often leads to them being overgrown by other faster-growing microorganisms. semanticscholar.orgbrieflands.comasm.org To overcome this, various selective cultivation methods and specialized media have been developed.

One of the most effective techniques for the selective isolation of Nocardia is paraffin (B1166041) baiting, which leverages the ability of these organisms to utilize paraffin as a sole carbon source, a metabolic capability not shared by many other bacteria. brieflands.comasm.orgnih.gov This method has been successfully used to enrich and isolate N. asteroides from contaminated specimens like sputum. asm.orgnih.gov

Chemically defined media are particularly useful for selectively cultivating Nocardia. Paraffin agar (B569324) (PA), a carbon-free agar supplemented with paraffin, has proven highly effective in not only supporting the growth of Nocardia but also suppressing the growth of other microorganisms present in mixed samples. asm.orgnih.gov Other media include urea (B33335) agar (UA) and gelatin agar (GA), though the growth of Nocardia can vary on these substrates. brieflands.comnih.gov Combining paraffin with other substrates, such as in paraffin-urea (PU) or paraffin-gelatin (PG) agars, can also enhance recovery. asm.orgnih.gov For instance, in one study, PA and PU media allowed for the recovery of N. asteroides from all 12 seeded sputum samples, demonstrating high efficacy. nih.gov

In some cases, media typically used for other fastidious bacteria, such as buffered charcoal-yeast extract (BCYE) agar used for Legionella species, have also been successful in isolating N. asteroides from clinical samples, especially when combined with a low-pH pretreatment to decontaminate the specimen. nih.gov

Table 1: Comparison of Cultivation Media for Nocardia Isolation

| Media Type | Principle of Selectivity | Efficacy for Nocardia Isolation | Notes |

| Paraffin Agar (PA) | Utilizes Nocardia's ability to metabolize paraffin as a sole carbon source. | High; effectively suppresses many contaminating microbes. brieflands.comnih.gov | Colonies may appear smooth, creamy, and raised. nih.gov |

| Paraffin Baiting | Enrichment technique using paraffin to selectively capture Nocardia. | Very high; considered a superior method for isolation from soil. brieflands.com | Successfully used for isolation from sputum. asm.org |

| Buffered Charcoal-Yeast Extract (BCYE) | Contains charcoal to absorb toxic substances. | Effective, particularly with a decontamination pretreatment. nih.gov | Colonies appear chalky white. nih.gov |

| Paraffin-Urea (PU) Agar | Combines two selective substrates. | High; comparable to PA in recovery rates from seeded sputum. nih.gov | Growth rates are similar to those on standard blood agar. nih.gov |

| Humic Acid Vitamin B Agar | Contains humic acid to inhibit fungi and many bacteria. | Moderate; less effective than paraffin-based methods. brieflands.com | --- |

| Sabouraud Dextrose Agar with Cycloheximide | Standard fungal medium with an antifungal agent. | Low to moderate; less effective than paraffin-based methods. brieflands.com | --- |

Taxonomic and Phylogenetic Analysis of Asterobactin-Producing Nocardia Species

The taxonomy of the genus Nocardia is notoriously complex and has undergone significant evolution. researchgate.netasm.orgplos.orgnih.go.jp Initially reliant on morphological and biochemical characteristics, modern classification now depends heavily on molecular and genomic techniques to accurately differentiate species. frontiersin.orgasm.org

Genotypic methods are the gold standard for the identification of Nocardia species. scirp.orgnih.gov

16S rRNA Gene Sequencing: Analysis of the 16S ribosomal RNA (rRNA) gene is a fundamental tool in bacterial taxonomy. A variable region near the 5' end of this gene allows for the differentiation of most Nocardia species with a partial sequence of about 500-600 base pairs. asm.orgplos.org However, the high degree of sequence similarity among some distinct species, such as those in the N. abscessus complex or between N. farcinica and N. kroppenstedtii, means that 16S rRNA sequencing alone can fail to provide clear discrimination. asm.org A similarity threshold of 98.2–99.0% is often used to differentiate species. mdpi.com

Multilocus Sequence Analysis (MLSA): To achieve higher resolution and more robust phylogenetic trees, multilocus sequence analysis (MLSA) is employed. plos.orgresearchgate.net This technique involves sequencing several housekeeping genes and concatenating their sequences to provide greater discriminatory power. asm.orgplos.org Commonly used genes for Nocardia MLSA include gyrB, secA1, rpoB, and hsp65, in addition to the 16S rRNA gene. plos.orgscirp.orgplos.org MLSA has proven superior to single-gene sequencing for resolving closely related species and examining intra-species diversity. plos.org For instance, MLSA can successfully differentiate species within the N. asteroides complex and has been used to cluster strains of N. cyriacigeorgica into distinct subgroups where 16S rRNA could not. scirp.orgplos.org

Comparative genomics provides deep insights into the diversity, evolutionary relationships, and metabolic potential of Nocardia species. plos.orgnih.gov The genus exhibits an "open" pan-genome, indicating significant genetic diversity driven in part by horizontal gene transfer. plos.org

Nocardia farcinica : This species is a clinically prevalent pathogen. nih.go.jpnih.gov Its genome is notably smaller than many other Nocardia species, with the IFM 10152 strain having a genome of approximately 6.0-6.3 Mbp. nih.govuni-tuebingen.de Correspondingly, it has one of the lowest numbers of predicted biosynthetic gene clusters (BGCs), with only 12-16 identified in some analyses. nih.govuni-tuebingen.de This suggests a potential adaptation to a pathogenic lifestyle, which can sometimes lead to genome reduction. uni-tuebingen.de

Nocardia mangyaensis : Isolated from environments like oil-contaminated soil and endolithic habitats, N. mangyaensis shows significant potential for producing bioactive compounds. researchgate.netdntb.gov.ua The NH1 strain, isolated from within a rock, possesses numerous gene clusters for non-ribosomal peptide synthases (NRPS) and polyketide synthases (PKS), including five clusters with homology to siderophore synthesis pathways. researchgate.netdntb.gov.uanih.gov This highlights its capacity to produce iron-chelating molecules like this compound.

Nocardia alni : This species was isolated from a root nodule of an Alnus glutinosa plant. nih.govresearchgate.net Its genome contains a substantial number of BGCs (36 in the type strain), indicating a rich secondary metabolism. nih.govresearchgate.net The genome of N. alni also contains genes associated with promoting plant growth, reflecting its ecological niche as a plant-associated endophyte. nih.govresearchgate.net

Table 2: Comparative Genomic Features of Selected Nocardia Strains

| Feature | Nocardia farcinica IFM 10152 | Nocardia alni ncl2T | Nocardia brasiliensis ATCC 700358 |

| Genome Size (Mbp) | ~6.3 nih.gov | ~8.5 nih.gov | ~9.4 nih.gov |

| G+C Content (%) | 67.8 nih.go.jp | 68.5 nih.gov | Not specified |

| Predicted BGCs | 16 nih.gov | 36 nih.gov | 49 nih.gov |

| Isolation Source | Clinical nih.go.jp | Plant Root Nodule nih.gov | Clinical |

| Significance | Pathogen with a reduced genome and fewer BGCs. nih.gov | Endophyte with high biosynthetic potential. nih.gov | Pathogen with a large genome and outstanding chemical potential. nih.gov |

Genotypic Characterization Techniques (e.g., 16S rRNA gene sequencing, MLSA)

Ecological Niches and Habitats of this compound-Producing Nocardia

Members of the genus Nocardia are ubiquitous in the environment, thriving in a wide array of ecological niches. frontiersin.orgnih.govplos.org Their metabolic versatility allows them to colonize diverse habitats. nih.gov

Nocardia species are commonly found as saprophytic organisms in both terrestrial and aquatic environments. newmicrobiologica.orgnih.govplos.org They are widespread in soils, decomposing organic matter, and various water bodies. newmicrobiologica.orgfrontiersin.orgmdpi.com Their presence has been documented in environments ranging from freshwater to coastal marine waters, where they can be associated with seafoam. mdpi.comthefishsite.com In some aquatic systems, specific species like Nocardia seriolae are known pathogens of fish. plos.orgthefishsite.com

Beyond general soil and water habitats, Nocardia colonize more specialized niches.

Endolithic Environments: Nocardia species have been successfully isolated from endolithic communities, which are microbial ecosystems living inside rocks. researchgate.netnih.gov These extreme habitats are a source of novel microorganisms with immense metabolic potential. researchgate.netdntb.gov.uanih.gov The isolation of Nocardia mangyaensis from an endolithic environment underscores the adaptability of the genus. researchgate.netdntb.gov.ua

Plant-Associated Environments: Nocardia are frequently found in the rhizosphere (the soil region around plant roots) and as endophytes living within plant tissues without causing disease. researchgate.netresearchgate.netresearchgate.net They have been isolated from the root nodules of actinorhizal plants like Alnus and Casuarina, where they may play a role in plant growth promotion. nih.govresearchgate.net Some species have also been isolated from lichens, which are symbiotic organisms, further highlighting their ability to form close associations with other life forms. core.ac.ukplos.org The abundance of certain Nocardia has been correlated with the nutrient content in plant roots, suggesting an active role in nutrient cycling processes. mdpi.com

Biosynthetic Pathways and Genetic Determinants of Asterobactin Production

Elucidation Strategies for Asterobactin Biosynthetic Gene Clusters (BGCs)

While the this compound BGC from Nocardia asteroides has not been as exhaustively characterized through targeted gene knockout studies as the clusters for mycobactin (B74219) or nocobactin, its structure and genetic determinants can be reliably predicted. This is achieved through a combination of genome mining and comparative genomics, which have become powerful strategies for discovering and understanding natural product biosynthesis. asm.org

The biosynthesis of complex peptides and polyketides is orchestrated by large, modular enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs) and Polyketide Synthases (PKSs). mdpi.com These enzymes are encoded by genes that are typically clustered together on the chromosome, forming a BGC. mdpi.com

Modern genome sequencing combined with bioinformatics tools provides a powerful route to identify these BGCs. asm.org Software platforms like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and BiG-SCAPE (Biosynthetic Gene Similarity Clustering and Prospecting Engine) are designed to scan entire bacterial genomes and identify sequences encoding PKS and NRPS enzymes. mdpi.comasm.org These tools recognize the characteristic domain architecture of these megasynthases—such as adenylation (A), condensation (C), peptidyl carrier protein (PCP), ketosynthase (KS), and acyltransferase (AT) domains—to pinpoint putative BGCs. asm.orgd-nb.info

Analysis of various Nocardia genomes has revealed that they are rich in BGCs, with the number of clusters generally increasing with genome size. d-nb.inforesearchgate.net Specifically, the genome of Nocardia asteroides is known to contain numerous PKS-I and NRPS gene clusters, providing a fertile ground for identifying the specific cluster responsible for this compound synthesis. d-nb.info By searching for a BGC with homology to known siderophore pathways and a predicted product consistent with the chemical structure of this compound, researchers can pinpoint the candidate gene cluster.

A highly effective strategy for understanding a BGC is to compare it with well-characterized clusters that produce structurally similar molecules. researchgate.net this compound belongs to the same family as mycobactin from Mycobacterium tuberculosis and nocobactin from Nocardia farcinica. asm.orgasm.org The biosynthetic gene clusters for mycobactin (mbt) and nocobactin (nbt) have been identified and studied in detail, providing a robust template for comparison. asm.orgasm.org

Genomic analysis of N. asteroides reveals an nbt-like gene cluster with significant homology and similar gene organization (synteny) to the nocobactin BGC in N. farcinica. researchgate.net A key feature of these clusters in Nocardia is that they are often split into multiple locations in the genome. For instance, in both N. farcinica and N. asteroides, the gene homologous to nbtF, which encodes a central NRPS enzyme, is located distantly from the other core biosynthetic genes. researchgate.net This comparative approach allows for the assignment of putative functions to each gene within the this compound cluster based on their established roles in the mbt and nbt pathways.

Table 1: Comparison of Predicted this compound Biosynthetic Genes in N. asteroides with Nocobactin (nbt) Homologs Based on comparative genomic analysis. Gene designations for N. asteroides are based on locus tags from public genome assemblies.

| Gene in N. asteroides (Representative) | Homolog in N. farcinica | Predicted Function in this compound Biosynthesis |

|---|---|---|

| NCAST_11_00460 | nbtA | Thioesterase (TEII), likely involved in editing/proofreading. |

| NCAST_11_00459 | nbtB | Polyketide Synthase (PKS) module. |

| NCAST_11_00458 | nbtC | Polyketide Synthase (PKS) module, involved in fatty acid side chain synthesis. |

| NCAST_11_00456 | nbtD | Non-Ribosomal Peptide Synthetase (NRPS) module. |

| NCAST_11_00455 | nbtE | Non-Ribosomal Peptide Synthetase (NRPS) with Epimerization (E) domain. |

| NCAST_13_01740 | nbtF | Non-Ribosomal Peptide Synthetase (NRPS) with Cyclization (Cy) domain. |

| NCAST_11_00454 | nbtG | Lysine (B10760008) N-oxygenase, a tailoring enzyme. |

| NCAST_11_00453 | nbtH | Acyltransferase, tailoring enzyme. |

| NCAST_11_00421 | nbtS | Salicylate (B1505791) synthase. |

Genome Mining and Bioinformatics Approaches for Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Gene Identification

Enzymology of this compound Biosynthesis

The synthesis of this compound is a multi-step process catalyzed by the coordinated action of the enzymes encoded by the BGC. The functions of these key enzymes can be inferred from their domain structure and homology to characterized proteins.

The assembly of the this compound molecule involves several critical enzymatic reactions that define its structure:

Salicylate Synthase: The biosynthesis is initiated with the production of a salicylic (B10762653) acid precursor. This reaction is catalyzed by a salicylate synthase (homolog of NbtS), which converts the primary metabolite chorismate into salicylate. asm.orgasm.org The adjacent salicylate-AMP ligase (homolog of NbtT) then activates the salicylate for loading onto the NRPS machinery. asm.org

Cyclization (Cy) Domain: A hallmark of mycobactin-type siderophores is the presence of an oxazoline (B21484) ring, which is formed from a threonine residue. This reaction is catalyzed by a specialized Cyclization (Cy) domain located within one of the NRPS modules (the NbtF homolog). asm.orgasm.org This domain catalyzes both peptide bond formation and the subsequent cyclodehydration of the threonine side chain.

Epimerization (E) Domain: Non-ribosomal peptides often contain D-amino acids, which are incorporated by Epimerization (E) domains. These domains are homologous to condensation domains and act on the most recently added amino acid, flipping its stereochemistry from the L- to the D-form. asm.org In the this compound pathway, an NRPS module homologous to NbtE contains an E domain, which is responsible for an epimerization step in the peptide backbone. researchgate.net

Table 2: Key Enzymatic Functions in this compound Biosynthesis

| Enzymatic Function | Responsible Domain/Enzyme | Gene Homolog | Role in Biosynthesis |

|---|---|---|---|

| Salicylate Synthesis | Salicylate Synthase | nbtS | Converts chorismate to salicylate, the initial building block. |

| Threonine Cyclization | Cyclization (Cy) Domain | nbtF | Forms the hydroxyphenyl-methyloxazoline ring structure from threonine. |

For the PKS and NRPS enzymes to be active, they must first undergo post-translational modification. The carrier protein domains (PCP and ACP) within the synthetases are inactive until a 4'-phosphopantetheine (B1211885) (Ppant) prosthetic group is attached. This modification is catalyzed by a dedicated 4'-phosphopantetheinyl transferase (PPTase). The flexible Ppant arm is essential for shuttling the growing chemical intermediates between the various catalytic domains of the multienzyme complex.

Additionally, "tailoring enzymes" encoded within the BGC modify the core structure after its assembly. A critical tailoring step in the formation of this compound is the N-hydroxylation of lysine residues, which is essential for iron chelation. This is performed by a lysine N-oxygenase, homologous to NbtG, which adds a hydroxyl group to the ε-amino group of lysine. asm.orgasm.org Other tailoring enzymes, such as acyltransferases (e.g., NbtH homolog), are responsible for adding acyl groups to complete the final structure. asm.org

Characterization of Key Biosynthetic Enzymes (e.g., Salicylate Synthase, Cyclization Domains, Epimerization Domains)

Regulation of this compound Biosynthesis

The production of siderophores is a metabolically expensive process that must be tightly controlled to prevent iron toxicity and conserve resources. In virtually all bacteria, siderophore biosynthesis is regulated by the intracellular concentration of iron. mdpi.com

In Nocardia and other actinobacteria, this regulation is primarily mediated by the Diphtheria toxin repressor homolog (DtxR) or Iron-dependent regulator (IdeR). asm.org This protein functions as a transcriptional repressor. The regulatory mechanism proceeds as follows:

Iron-Rich Conditions: When intracellular iron levels are sufficient, Fe²⁺ acts as a co-repressor, binding to the IdeR protein. This IdeR-Fe²⁺ complex then binds to a specific DNA sequence, known as the "IdeR box" or "Fur box," located in the promoter region of the this compound biosynthetic genes. mdpi.comasm.org This binding physically blocks RNA polymerase from initiating transcription, effectively shutting down the pathway.

Iron-Deficient Conditions: When intracellular iron is scarce, IdeR lacks its Fe²⁺ cofactor and is unable to bind to the DNA. The repressor detaches from the IdeR box, allowing for the transcription of the PKS/NRPS genes and the subsequent production and secretion of this compound to scavenge for environmental iron. mdpi.comresearchgate.net

Putative IdeR-binding sequences have been identified upstream of the genes in the nbt cluster of N. farcinica, and a similar iron-dependent regulatory system is presumed to control the expression of the homologous this compound BGC in N. asteroides. asm.orgasm.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Mycobactin |

| Nocobactin |

| Salicylic acid |

Genetic Regulatory Elements and Transcriptional Control (e.g., IdeR-binding sequences)

The transcription of siderophore biosynthetic genes is controlled by specific regulatory proteins that bind to DNA sequences in the promoter regions of the genes they control. nih.govwikipedia.org A key regulator in Actinobacteria for iron-responsive genes is the Iron-dependent regulator (IdeR), which is a member of the Diphtheria toxin repressor (DtxR) family. nih.govnih.gov

IdeR functions as a metal-dependent repressor. nih.gov In the presence of sufficient intracellular iron, IdeR binds the metal ion, which acts as a corepressor. This activated IdeR-iron complex then recognizes and binds to a specific 19-base pair consensus sequence in the DNA known as an "iron box". nih.govnih.gov When IdeR binds to this site in the promoter region of a gene or operon, it physically blocks RNA polymerase from initiating transcription, thereby repressing gene expression. nih.gov

In the closely related siderophore, nocobactin NA, produced by Nocardia farcinica, putative IdeR-binding sequences have been identified upstream of several genes within the nocobactin biosynthesis (nbt) gene clusters. nih.gov This strongly suggests that the production of these siderophores is directly controlled by IdeR. The coordinated regulation by IdeR is crucial for gene clusters that may be located in different regions of the genome, ensuring they are expressed together. nih.gov Research on the nbt genes demonstrated that their expression was significantly higher under low-iron conditions, which is consistent with the repressive action of an IdeR-iron complex. researchgate.netnih.gov

Table 1: Gene Regulation in the Nocobactin NA Biosynthetic Cluster of N. farcinica This table presents data from the related nocobactin NA system to illustrate the principle of IdeR regulation, as specific data for this compound is not yet available.

| Gene | Predicted Function | Upstream Location of Putative IdeR-binding Sequence | Expression Fold-Change (Low-Iron vs. High-Iron) |

| nbtA | Thioesterase | Yes | >10-fold higher |

| nbtG | Lysine N6-hydroxylase | Yes | >10-fold higher |

| nbtH | Acetyltransferase | Yes | >10-fold higher |

| nbtS | Salicylate synthase | Yes | >10-fold higher |

| nbtT | MbtH-like protein | Yes | >10-fold higher |

| Data sourced from studies on Nocardia farcinica. researchgate.netnih.gov |

Environmental and Nutritional Influences on Pathway Expression (e.g., Iron-Dependent Regulation)

The expression of the this compound biosynthetic pathway is profoundly influenced by environmental and nutritional cues, with iron availability being the most critical factor. Siderophores are iron-scavenging molecules, and their production is an energy-intensive process; therefore, bacteria have evolved precise mechanisms to produce them only when necessary. nih.gov

The primary mechanism for this control is the iron-dependent regulation mediated by IdeR, as described above. nih.gov

Low-Iron Conditions : In an environment where iron is scarce, the intracellular iron concentration is low. Consequently, IdeR remains in its apo-protein state (without bound iron) and cannot bind to the "iron box" DNA sequences. nih.gov This lack of repression allows for the transcription of the this compound biosynthetic genes, leading to the production and secretion of the siderophore to capture extracellular iron. Expression of genes like nbtA, nbtG, nbtH, nbtS, and nbtT in N. farcinica was found to be over 10 times higher in low-iron conditions compared to high-iron conditions. nih.gov

High-Iron Conditions : When iron is abundant in the environment, intracellular levels of the metal rise. Iron binds to IdeR, causing a conformational change that activates its DNA-binding capability. nih.gov The IdeR-iron complex then binds to the promoter regions of the biosynthetic genes, repressing their transcription and halting the production of this compound. nih.govnih.gov This feedback loop prevents the cell from wasting resources on siderophore synthesis and avoids the potential toxicity of excess iron accumulation.

This system ensures that the bacterium can efficiently adapt its metabolism to fluctuating iron levels in its habitat, such as soil or within a host organism. nih.govnih.gov

Quorum Sensing and Cell Density Effects on this compound Production

Quorum sensing is a cell-to-cell communication process that enables bacteria to monitor their population density and coordinate gene expression in a collective manner. scielo.brnih.gov This regulation is mediated by the production and detection of small signaling molecules called autoinducers. nih.govbmglabtech.com At low cell density, autoinducers diffuse away and are present at concentrations too low to be detected. nih.gov As the population grows, the concentration of autoinducers in the local environment increases, and upon reaching a critical threshold, they bind to specific bacterial receptors. bmglabtech.comresearchgate.net This binding event triggers a signal transduction cascade that alters the expression of target genes. plos.org

Many processes that are beneficial for a group of bacteria, such as biofilm formation, virulence factor secretion, and the production of secondary metabolites like antibiotics and siderophores, are controlled by quorum sensing. scielo.brnih.gov The production of public goods like siderophores is a cooperative behavior. By linking their synthesis to high cell density, bacteria ensure that these molecules are released only when the population is large enough to benefit from the collective iron-scavenging effort, maximizing the efficiency of nutrient acquisition. researchgate.net

While direct experimental evidence linking quorum sensing to the regulation of this compound production specifically is not yet established, it is a well-documented regulatory mechanism for siderophore production in many other bacteria. scielo.br It is plausible that Nocardia asteroides employs a similar cell density-dependent mechanism to fine-tune the expression of its this compound biosynthetic pathway, integrating signals about both iron availability and population density to optimize its metabolic response.

Molecular Architecture and Advanced Structural Elucidation of Asterobactin

Methodologies for Asterobactin Isolation and Purification from Microbial Cultures

The isolation and purification of this compound from microbial cultures is a critical first step for its structural characterization and biological activity studies. nih.gov This process typically involves a multi-step approach to separate the compound from a complex mixture of other metabolites produced by the microorganism. nih.gov

A general strategy for isolating natural products like this compound begins with the cultivation of the producing microorganism, in this case, Nocardia asteroides, in a suitable liquid culture medium. After an appropriate incubation period to allow for the production of the siderophore, the bacterial cells are separated from the culture broth by centrifugation or filtration. mdpi.com

The resulting cell-free supernatant, which contains the secreted this compound, is then subjected to various extraction and chromatographic techniques. nih.gov Common methods include:

Solid-Phase Extraction (SPE): This technique is often used for the initial cleanup and concentration of the target compound from the culture supernatant.

Silica Gel Chromatography: This is a widely used method for separating compounds based on their polarity. nih.gov

Thin-Layer Chromatography (TLC): TLC is often employed for monitoring the purification process and for preliminary characterization of the isolated fractions. nih.gov

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for the final purification of this compound, providing high resolution and yielding a pure compound for subsequent structural analysis. nih.gov

To facilitate the detection of siderophores like this compound during the purification process, the culture samples may be supplemented with gallium(III) sulfate. uni-tuebingen.de Gallium(III) has a similar ionic radius to iron(III) and forms stable complexes with siderophores, which can be easily detected by mass spectrometry due to the distinct isotopic pattern of gallium. uni-tuebingen.de

Spectroscopic Techniques for Definitive Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules like this compound. nih.govaocs.org Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to piece together the molecular puzzle. sci-hub.se

¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their proximity to one another through spin-spin coupling.

¹³C NMR: Reveals the number and types of carbon atoms in the structure.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the definitive assignment of protons and carbons and the determination of the connectivity of atoms within the molecule.

The analysis of these NMR spectra allows for the identification of the key structural fragments of this compound.

Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is another crucial technique that provides the precise molecular weight and elemental composition of this compound. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula. researchgate.net

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural insights. researchgate.net By inducing the fragmentation of the parent molecule and analyzing the resulting fragment ions, it is possible to deduce the sequence of amino acids and other building blocks that constitute the this compound structure. medinadiscovery.com Electrospray ionization (ESI) is a common ionization technique used for analyzing non-volatile and thermally labile molecules like siderophores. researchgate.net

Advanced Chromatographic-Mass Spectrometric Coupling (e.g., LC-MS/MS) for Metabolite Profiling

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the comprehensive analysis of complex mixtures of natural products, a field known as metabolite profiling or metabolomics. nih.govjmb.or.kr This method is instrumental in identifying and quantifying known and unknown metabolites in a microbial extract. mdpi.com

In the context of this compound, LC-MS/MS can be used to:

Screen microbial extracts for the presence of this compound and its analogues. jmb.or.kr

Analyze the fragmentation patterns of these compounds to gain structural information. mdpi.com

Compare the metabolite profiles of different microbial strains or growth conditions. illinois.edu

This high-throughput approach facilitates the discovery of new siderophores and provides insights into their biosynthesis. jmb.or.kr

Stereochemical Assignments and Conformational Analysis

Determining the absolute stereochemistry of chiral centers within the this compound molecule is essential for a complete structural description. uou.ac.in This is often achieved through a combination of chemical degradation and chiral chromatography. nih.gov For instance, the absolute configuration of amino acid residues can be determined by hydrolysis of the siderophore followed by analysis of the resulting amino acids using chiral HPLC columns. nih.gov

Conformational analysis investigates the three-dimensional arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. slideshare.net For a cyclic molecule like this compound, understanding its preferred conformation is crucial for comprehending its biological activity, particularly its ability to bind iron. Techniques like NMR spectroscopy, combined with computational modeling, can provide insights into the conformational dynamics of the molecule in solution. slideshare.netmvpsvktcollege.ac.in

Computational Chemistry Approaches in Structural Verification

Computational chemistry has become an increasingly important tool to complement experimental data in the structural elucidation of natural products. europa.euschrodinger.com These methods use computer simulations based on the principles of quantum and classical physics to calculate molecular structures and properties. schrodinger.com

In the study of this compound, computational approaches can be used to:

Corroborate experimental findings: Calculated NMR chemical shifts and MS fragmentation patterns can be compared with experimental data to verify the proposed structure. europa.eu

Predict stable conformations: Molecular mechanics and molecular dynamics simulations can explore the conformational landscape of this compound and identify low-energy, stable structures. nih.gov

Model iron-siderophore interactions: Computational methods can be employed to study the binding of iron to this compound, providing insights into the coordination chemistry and the stability of the complex. eurofinsdiscovery.com

By integrating experimental data with computational modeling, a more complete and accurate picture of the molecular architecture of this compound can be achieved. mdpi.com

Mechanistic Investigations of Asterobactin S Biological Activities at the Molecular and Cellular Level

Asterobactin as a Siderophore: Iron Acquisition and Chelation Mechanisms

Siderophores are low-molecular-weight compounds synthesized and secreted by microorganisms in iron-limited environments to scavenge for ferric iron (Fe³⁺). frontiersin.orgmdpi.com This process is a critical survival strategy, as iron, despite its abundance, has very low bioavailability due to the insolubility of its ferric form at physiological pH. frontiersin.org this compound functions as a quintessential siderophore, enabling its producing organism, Nocardia asteroides, to acquire this essential nutrient. nih.gov

A defining characteristic of siderophores is their exceptionally high affinity and specificity for ferric iron. nih.gov This affinity is quantified by the pFe value, which represents the negative logarithm of the free Fe³⁺ concentration at a standard pH and ligand concentration. A higher pFe value indicates a stronger binding affinity. For instance, enterobactin (B1671361), a well-studied catecholate siderophore, has a pFe of 34.3, making it one of the strongest Fe³⁺ chelators known. nih.gov While the precise pFe value for this compound has not been reported in the available literature, its classification as a siderophore implies a very high formation constant with Fe³⁺. nih.gov Other siderophores from Nocardia species, such as the water-soluble analog of brasilibactin A, have a reported pFe of 22.73. nih.gov The high affinity of these molecules ensures that the producing microbe can effectively compete for and sequester iron from its environment, including from host iron-binding proteins. nih.gov

Table 1: Comparative Ferric Iron (Fe³⁺) Affinity of Representative Siderophores This table provides context for the iron-binding affinities of different siderophore classes. The specific pFe value for this compound is not currently available in published literature.

| Siderophore | Producing Organism (Example) | Chemical Class | pFe Value | Reference |

|---|---|---|---|---|

| Enterobactin | Escherichia coli | Catecholate | 34.3 | nih.gov |

| Brasilibactin A (analog) | Nocardia brasiliensis | Mixed-type | 22.73 | nih.gov |

| Marinobactin E | Marinobacter sp. | Hydroxamate/β-hydroxyaspartate | 31.8 | nih.gov |

| Aquachelin C | Halomonas aquamarina | Hydroxamate/β-hydroxyaspartate | 31.4 | nih.gov |

| Petrobactin (B1249178) | Bacillus anthracis | Catecholate | ~43 (estimated) | nih.gov |

In bacteria, iron homeostasis is a tightly regulated process to ensure sufficient iron uptake for metabolic needs while preventing iron-induced toxicity. univ-lille.fr The expression of genes involved in iron acquisition, including those for siderophore biosynthesis and transport, is typically controlled by a master transcriptional repressor known as the Ferric Uptake Regulator (Fur) protein. nih.gov In actinobacteria, including Nocardia and Mycobacterium, this function is carried out by the Diphtheria toxin Repressor-like protein (DtxR) or Iron-dependent regulator (IdeR). bmglabtech.com

Under iron-replete conditions, the Fur/IdeR protein binds to intracellular Fe²⁺, which acts as a corepressor. This Fe²⁺-Fur/IdeR complex then binds to a specific DNA sequence, known as the "Fur box" or "iron box," located in the promoter region of iron-regulated genes. univ-lille.frbmglabtech.com This binding physically blocks transcription, repressing the production of siderophores and their transporters.

Conversely, under iron-deficient conditions, the intracellular Fe²⁺ concentration drops, and the Fur/IdeR repressor remains in its apo-form (unbound to iron). bmglabtech.com This apo-repressor cannot bind to the DNA, leading to the derepression of the target genes. Consequently, the biosynthetic machinery for siderophores like this compound is activated, leading to their synthesis and secretion to scavenge for external iron. nih.govbmglabtech.com Once the ferric-siderophore complex is transported back into the cell, the iron is released, typically through reduction to Fe²⁺, replenishing the intracellular iron pool and restoring the repressive function of Fur/IdeR.

During an infection, a competitive struggle for iron, often termed "nutritional immunity," ensues between the host and the invading pathogen. nih.gov Hosts have evolved defense mechanisms to withhold this essential nutrient from microbes. One key strategy involves the protein lipocalin 2 (Lcn2), also known as siderocalin. plos.org Lcn2 is an innate immune protein capable of binding to and sequestering certain bacterial siderophores, most notably the catecholate siderophore enterobactin. nih.govplos.org By capturing the siderophore, Lcn2 prevents the ferric-siderophore complex from being taken up by the bacteria, effectively starving them of iron. nih.gov

In response to this host defense, some pathogenic bacteria have developed countermeasures. These include the production of "stealth" siderophores that are not recognized by Lcn2, such as petrobactin from Bacillus anthracis, or the modification of common siderophores to block Lcn2 binding, such as the glycosylation of enterobactin to form salmochelin. nih.govplos.org The specific interaction between this compound and host proteins like lipocalin 2 has not been elucidated in the available literature. It remains unknown whether this compound is a target for Lcn2 sequestration or if it represents an evolutionary strategy by Nocardia to evade this aspect of the host's nutritional immunity.

Role in Microbial Iron Homeostasis under Iron-Deficient Conditions

Antimicrobial Action Modalities

This compound is classified as a siderophore group antibiotic, indicating that its biological activity extends beyond simple iron acquisition for its producer. nih.govcore.ac.uk This dual function suggests that it can interfere with the viability of competing microorganisms. Research has also pointed to its cytotoxic activity against certain mammalian cancer cell lines. plos.org

The precise molecular targets of this compound's antimicrobial action have not yet been fully elucidated in the scientific literature. General mechanisms for antibacterial drugs often involve the inhibition of essential cellular processes such as cell wall biosynthesis, protein synthesis, or nucleic acid replication. lumenlearning.comnih.gov For example, some antibiotics target penicillin-binding proteins (PBPs) to disrupt peptidoglycan synthesis, while others bind to ribosomal subunits to halt protein translation or inhibit enzymes like DNA gyrase to prevent DNA replication. nih.govvinmec.com

One study documented the cytotoxic activity of culture broths from a Nocardia strain, which was attributed to the production of compounds including this compound. plos.org This activity against eukaryotic cancer cells suggests that this compound's target might be a fundamental process shared between microbial and mammalian cells, such as DNA synthesis, RNA transcription, or protein synthesis. However, without direct experimental evidence, the specific enzyme or cellular component that this compound binds to and inhibits remains unknown.

Given that the molecular target of this compound is not yet identified, the specific metabolic or signaling pathways disrupted by its action are also unclear. The observed cytotoxic effects provide some clues. For instance, compounds that interfere with DNA replication or repair often trigger apoptosis or programmed cell death pathways. nih.gov If this compound were to inhibit a key enzyme in a primary metabolic pathway, such as folate synthesis, it would lead to a bacteriostatic effect by halting the production of essential precursors for nucleic acids. lumenlearning.com

The reported cytotoxic activity of this compound-containing extracts against B16 melanoma and HaCaT keratinocyte cell lines was measured, yielding IC₅₀ values. plos.org The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%. bmglabtech.com While this data pertains to cytotoxicity rather than specific antibacterial or antifungal effects against pathogens, it is the only available quantitative measure of this compound's inhibitory potential.

Table 2: Cytotoxic Activity of Nocardia sp. Culture Broth Containing this compound Data reflects the IC₅₀ values of a culture extract against mammalian cancer cell lines.

| Cell Line | Cell Type | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| B16 | Murine Melanoma | 4.6 ± 1.8 | plos.org |

| HaCaT | Human Keratinocyte | 8.0 ± 1.5 | plos.org |

Further research is required to determine if the antimicrobial action of this compound relies on its iron-chelating ability to deprive competitors of iron, or if the molecule itself, or its iron complex, directly inhibits a specific molecular target, thereby disrupting critical cellular pathways in sensitive microorganisms.

Mechanisms of Growth Inhibition and Cell Lysis (e.g., Membrane Disruption, DNA Interference)

The growth inhibitory properties of this compound are believed to be linked to its fundamental nature as a sideromycin. Sideromycins are a class of naturally occurring compounds that consist of a siderophore, a high-affinity iron (Fe³⁺) chelator, covalently linked to an antibiotic component. nih.gov This structure allows them to function as "Trojan Horse" antibiotics. nih.gov

The proposed mechanism begins with the this compound molecule binding to ferric iron in the extracellular environment. The resulting Fe³⁺-Asterobactin complex is then recognized and actively transported into the target cell via the cell's own siderophore uptake pathways. nih.govnih.gov For bacteria, this transport system actively bypasses the outer membrane, which would normally act as a permeability barrier, leading to an accumulation of the antibiotic inside the cell. nih.gov This active transport mechanism makes sideromycins exceptionally potent, with minimal inhibitory concentrations often 100-fold lower than antibiotics that rely on passive diffusion. nih.gov

Once inside the cell, the antibiotic portion of the molecule is released to exert its toxic effects. While the exact intracellular action of this compound has not been definitively elucidated, the mechanisms of related antineoplastic antibiotics suggest plausible pathways. Many such agents interfere with fundamental cellular processes. For instance, anthracyclines, another class of microbial-derived antibiotics, are known to function through DNA intercalation and the inhibition of topoisomerase II, an essential enzyme for resolving DNA topology during replication and transcription. utexas.edunih.gov The inhibition of topoisomerase II by certain drugs leads to the formation of a stable complex between the enzyme and DNA, causing DNA strand breaks and ultimately triggering cell death. nih.govnih.gov Given that this compound contains structural components like N⁵-hydroxyarginine, which is also found in other antibiotics, it is hypothesized that its cytotoxic effects may arise from similar mechanisms of interfering with DNA integrity and function. utexas.edu

Cytotoxic Mechanisms of Action

The cytotoxic effects of this compound and related compounds from Nocardia species have been observed in various eukaryotic cancer cell lines. This activity underscores their potential as antineoplastic agents.

Research has confirmed the cytotoxic potential of compounds from Nocardia against several human and murine tumor cell lines. Studies on Nocardia asteroides strain GUH-2, the producer of this compound, demonstrated its ability to induce cell death in the human epithelial cell line, HeLa. nih.gov

Furthermore, other cytotoxic siderophores isolated from Nocardia species have shown potent activity. Nocardichelins A and B inhibit a range of human tumor cell lines with GI₅₀ (concentration for 50% growth inhibition) values in the low micromolar to nanomolar range. karger.com Similarly, Nocobactins, mycobactin-like siderophores from Nocardia farcinica, exhibit significant, iron-dependent cytotoxic activity against human oral squamous carcinoma (HSC-2, HSC-3) and promyelocytic leukemia (HL-60) cells. researchmap.jp The murine melanoma cell line B16 is also a well-established model for studying the cytotoxicity and metastatic potential of various compounds. researcher.lifegist.ac.krwikipedia.org The data suggest that while this compound itself has been specifically noted for its effects on HeLa cells, the broader class of Nocardia-derived siderophores has a wide range of cytotoxic targets. nih.govuni-tuebingen.de

Table 1: Cytotoxic Activity of Nocardia-Derived Siderophores on Various Cell Lines

| Compound/Source | Cell Line | Cell Type | Observed Effect | Reference |

| Nocardia asteroides GUH-2 | HeLa | Human Cervical Cancer | Induction of Apoptosis | nih.gov |

| Nocardichelin A & B | Multiple Human Tumor Cell Lines | Human Cancer | Growth Inhibition (GI₅₀ in nM-µM range) | karger.com |

| Nocobactin NA-a | HSC-2, HSC-3 | Human Oral Squamous Carcinoma | Cytotoxicity (CC₅₀ = 0.12-0.37 µM) | researchmap.jp |

| Nocobactin NA-a | HL-60 | Human Promyelocytic Leukemia | Cytotoxicity (CC₅₀ = 1.2 µM) | researchmap.jp |

| Nocobactin NA-b | HSC-2, HSC-3 | Human Oral Squamous Carcinoma | Cytotoxicity (CC₅₀ = 0.31-0.46 µM) | researchmap.jp |

| Nocobactin NA-b | HL-60 | Human Promyelocytic Leukemia | Cytotoxicity (CC₅₀ = 3.1 µM) | researchmap.jp |

| Nocardia farcinica | J774.1 | Mouse Macrophage | Cytotoxicity from Nocobactin NA | researchgate.net |

Cell death can occur through two primary mechanisms: apoptosis, a controlled and programmed process, or necrosis, a traumatic form of cell death that often results from acute injury. wikipedia.orgbmbreports.org Apoptosis is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, and is executed by a family of proteases called caspases. wikipedia.orgresearchgate.net

Studies investigating the effects of Nocardia asteroides strain GUH-2 on HeLa cells have shown that it is capable of inducing apoptotic cell death. nih.gov This suggests that the cytotoxic activity observed is not merely due to non-specific cell damage but involves the activation of the cell's intrinsic programmed death machinery. The induction of apoptosis in HeLa cells by various stimuli often involves mitochondrial-mediated (intrinsic) or death receptor-mediated (extrinsic) pathways, which converge on the activation of executioner caspases like caspase-3. wikipedia.orgdovepress.com While it is established that N. asteroides can trigger this process, further research is needed to determine if this compound is the sole molecule responsible for activating these apoptotic pathways. nih.gov

The ability of a compound to induce apoptosis implies a direct or indirect interaction with cellular signaling pathways. One significant finding from research on Nocardia asteroides GUH-2 is its ability to inhibit proteasome activity in cultured cells. nih.gov The proteasome is a critical cellular complex responsible for degrading unneeded or damaged proteins, playing a key role in regulating protein turnover, cell cycle progression, and signal transduction. nih.gov

Inhibition of the proteasome disrupts normal cellular homeostasis and can cause an accumulation of misfolded proteins, leading to cellular stress and the initiation of programmed cell death. nih.gov Natural proteasome inhibitors, many of which are small molecules produced by actinomycetes, are known to be potent inducers of apoptosis. nih.gov The observation that culture filtrates from N. asteroides GUH-2 significantly reduce proteasome activity suggests that a secreted factor, possibly this compound, modulates this critical cellular cascade, leading to the observed apoptotic death of HeLa cells. nih.gov However, direct confirmation that this compound is the specific proteasome-inhibiting agent requires further investigation.

Ecological and Environmental Significance of Asterobactin

Role in Microbial Competition and Interspecies Interactions

In the microscopic world, the ability to acquire essential resources is a primary determinant of survival and dominance. The production of siderophores like asterobactin is a powerful strategy employed by microorganisms to outcompete their neighbors for the limited supply of iron.

Siderophore-Mediated Competitive Exclusion

The production of this compound provides a significant competitive advantage to the producing Nocardia species. By efficiently binding to the available Fe³⁺ in the environment, this compound reduces the concentration of this essential nutrient to levels that may be too low for other competing microorganisms to thrive. frontiersin.orgnih.gov This phenomenon, known as siderophore-mediated competitive exclusion, can effectively inhibit the growth of other bacteria and fungi that lack the specific receptors to recognize and utilize the this compound-iron complex. uminho.pt While specific quantitative data on the competitive exclusion capabilities of this compound are not extensively documented, the principle is a well-established mechanism for siderophore-producing bacteria. frontiersin.org

The effectiveness of this competitive strategy is dependent on several factors, including the affinity of the siderophore for iron, the concentration of the siderophore produced, and the ability of competing microbes to produce their own siderophores or utilize those produced by others. The high affinity of this compound for iron suggests it is a potent tool for iron sequestration.

Contribution to Microbial Community Dynamics

The production of this compound can significantly shape the structure and dynamics of microbial communities in various habitats, particularly in the soil. mdpi.comnih.govnih.gov By influencing the availability of iron, Nocardia species can favor the growth of organisms that can either tolerate low iron conditions or possess the ability to utilize this compound-iron complexes, a phenomenon known as "siderophore piracy". Conversely, organisms that are sensitive to low iron concentrations and cannot access iron chelated by this compound may be suppressed. This selective pressure can lead to shifts in the microbial community composition, favoring a community that is either resistant to or synergistic with the this compound-producing Nocardia. wur.nl The interplay of different siderophores produced by various microorganisms in a community adds another layer of complexity to these interactions, creating a dynamic environment where competition and cooperation are constantly at play. nih.gov

Function in Nutrient Cycling and Biogeochemical Processes (e.g., Iron Mobilization in Soils)

Iron is the fourth most abundant element in the Earth's crust; however, in aerobic and neutral to alkaline soils, it primarily exists in the form of insoluble ferric hydroxides and oxides, rendering it largely unavailable to biological systems. frontiersin.org Siderophores like this compound play a critical role in the biogeochemical cycling of iron by mobilizing these insoluble forms. nih.gov

Below is an illustrative data table showing the potential impact of siderophores on iron mobilization from different soil minerals. While specific data for this compound is limited, this table is based on the general function of siderophores in similar environments.

| Mineral | Siderophore Treatment | Mobilized Iron (µM) | Reference |

| Goethite | Deoxymugineic acid (a phytosiderophore) | 1.5 | nih.gov |

| Ferrihydrite | Deoxymugineic acid (a phytosiderophore) | 3.0 | nih.gov |

This table demonstrates the general principle of siderophore-mediated iron mobilization. Specific quantitative data for this compound are needed for a more precise understanding.

Potential Contributions to Plant-Microbe Symbioses

The influence of this compound extends to the macroscopic world through its potential role in plant-microbe symbioses. Nocardia species are often found in the rhizosphere, the soil region directly influenced by plant roots, where they can interact with plants in ways that are beneficial for plant health and growth. nih.govresearchgate.net

Indirect Plant Growth Promotion via Iron Availability

Iron is an essential micronutrient for plants, required for chlorophyll (B73375) synthesis, respiration, and various enzymatic reactions. Iron deficiency is a common problem in many agricultural soils, leading to reduced crop yields. By mobilizing insoluble iron in the rhizosphere, this compound can increase the pool of available iron for plant uptake, thus indirectly promoting plant growth. nih.gov While plants have their own strategies for iron acquisition, microbial siderophores can supplement this process, particularly in iron-limiting conditions. univ-lille.fr The ability of plant growth-promoting rhizobacteria (PGPR) to produce siderophores is a well-recognized mechanism of indirect plant growth promotion. irb.hr

The table below illustrates the potential effect of siderophore-producing bacteria on plant growth parameters.

| Plant | Inoculation with Siderophore-Producing Bacteria | Increase in Shoot Height (%) | Increase in Dry Weight (%) | Reference |

| Corn (Zea mays) | Bacillus spp. | Not specified | Not specified | General PGPR effect |

| Oregano (Origanum onites) | Pseudomonas and Bacillus spp. | Not specified | Not specified | General PGPR effect |

This table shows the general effect of siderophore-producing plant growth-promoting rhizobacteria. Specific studies on the effect of this compound on plant growth are required for a direct comparison.

Protection Against Phytopathogens

This compound can also contribute to plant health by acting as a biocontrol agent against phytopathogens. nih.gov This protective effect is primarily achieved through competition for iron. By sequestering the available iron, this compound can create an iron-deficient environment that inhibits the growth and proliferation of pathogenic fungi and bacteria that require this nutrient for their virulence. fftc.org.twresearchgate.net This form of biological control is an environmentally friendly alternative to chemical pesticides.

Several studies have demonstrated the antifungal activity of siderophores produced by Nocardia and other actinobacteria against a range of plant pathogens. nih.govresearchgate.net While specific data on the biocontrol efficacy of purified this compound is not widely available, the antifungal activity of siderophore-containing extracts from Nocardia species has been documented. researchgate.net

The following table provides examples of the antifungal activity of siderophore-producing microbes against common phytopathogens.

| Phytopathogen | Biocontrol Agent (Siderophore Producer) | Inhibition of Mycelial Growth (%) | Reference |

| Fusarium oxysporum | Penicillium citrinum (extract) | 86.9 | creamjournal.org |

| Sclerotinia sclerotiorum | Penicillium citrinum (extract) | 100 | creamjournal.org |

| Aspergillus niger | Various plant extracts (as a proxy for natural antifungal compounds) | up to 86 | researchgate.net |

This table illustrates the antifungal potential of siderophores and other natural compounds. Research on the specific efficacy of this compound against a range of phytopathogens is needed to fully understand its biocontrol potential.

Stability and Persistence of this compound in Diverse Environmental Matrixes

The ecological and environmental significance of a siderophore is intrinsically linked to its stability and persistence in the complex and dynamic conditions of various environmental matrices, such as soil and aquatic systems. The ability of this compound, a mixed-ligand siderophore, to remain functional in these environments dictates its efficacy in iron sequestration and its broader impact on microbial communities and biogeochemical cycles. While direct experimental data on the environmental fate of this compound is limited, its stability can be inferred from its unique chemical structure, which contains both hydroxamate and catecholate iron-chelating groups.

The persistence of siderophores in the environment is influenced by a combination of biotic and abiotic factors. These include adsorption to soil particles, microbial degradation, and photodegradation. mdpi.comresearchgate.net Generally, siderophores are thought to have high stability against biological degradation due to chemical modifications that protect against enzymatic breakdown. nih.gov The chelation of iron can also hinder the action of hydrolytic enzymes. nih.gov

Influence of pH on Stability

The stability of the iron-siderophore complex is a critical factor in its persistence. The formation of these complexes is significantly affected by pH due to the competition between protons (H⁺) and ferric iron (Fe³⁺) for the siderophore's binding sites. nih.gov Different classes of siderophores exhibit optimal stability at different pH ranges.

Hydroxamate groups , one of the key functional moieties in this compound, generally form highly stable complexes with iron under acidic conditions. wikipedia.org This property would confer a competitive advantage to this compound-producing organisms in acidic soils, such as those with decaying plant material where pH values can be as low as 3-4. wikipedia.org

Catecholate groups , the other iron-chelating component of this compound, tend to form more stable iron complexes in neutral to alkaline conditions. mdpi.com

The presence of both hydroxamate and catecholate functionalities suggests that this compound can form stable iron complexes over a broad pH range, enhancing its persistence and function in a variety of soil and aquatic environments.

Abiotic and Biotic Degradation

Siderophores can be subject to degradation through both abiotic and biotic pathways, which affects their concentration and persistence in the environment.

Photodegradation: Exposure to sunlight can be a significant degradation pathway for some siderophores, particularly those containing α-hydroxycarboxylic acid moieties in their structure when complexed with iron. mdpi.comhawaii.edu This process, known as photolysis, involves the reduction of Fe(III) to Fe(II) and the oxidative cleavage of the siderophore ligand. pnas.org While hydroxamate groups are generally not photoreactive, some catecholate-containing siderophores can be photoreactive in the absence of iron. mdpi.comnih.gov The susceptibility of this compound to photodegradation would depend on the specific arrangement of its atoms and is an area requiring further research. Low-light conditions, such as those found in deep chlorophyll maximum layers of the ocean, would likely suppress photodegradation, increasing the persistence of siderophores. nih.gov

Microbial Degradation: Soil and aquatic microorganisms can utilize siderophores as a source of carbon and nitrogen, leading to their biodegradation. mdpi.comasm.org Some bacteria possess inducible enzymes that can break down siderophores, such as deferrioxamine B, into smaller components. asm.org For instance, Mesorhizobium loti, a soil bacterium, can degrade the trihydroxamate siderophore deferrioxamine B. asm.org The degradation products, such as mono- and dihydroxamates, can still be effective in supplying iron to plants. nih.gov The complex structure of this compound may offer some resistance to rapid microbial degradation, but it is plausible that specific soil microbes have evolved enzymatic machinery to break it down over time.

Adsorption in Soil Matrixes

In soil environments, siderophores can be adsorbed onto clay minerals, metal oxides, and organic matter. mdpi.comresearchgate.net This adsorption can reduce their mobility and bioavailability, effectively sequestering them from the soil solution. researchgate.net The functional groups of the siderophore, such as the catechol and hydroxamate moieties in this compound, can form covalent bonds with cations on the surface of soil minerals. researchgate.net The extent of adsorption depends on soil type, pH, and the chemical properties of the siderophore itself. While this process can decrease the immediate availability of the siderophore, it may also protect it from degradation, leading to longer-term persistence in the soil.

The following table summarizes the inferred stability of this compound's functional groups in different environmental conditions:

| Functional Group | pH Stability | Susceptibility to Photodegradation | Susceptibility to Microbial Degradation |

| Hydroxamate | More stable in acidic conditions wikipedia.org | Generally not photoreactive mdpi.comnih.gov | Can be degraded by specific microbial enzymes asm.org |

| Catecholate | More stable in neutral to alkaline conditions mdpi.com | Can be photoreactive in the absence of iron mdpi.comnih.gov | Can be degraded by some rhizobia asm.org |

Synthetic Biology and Metabolic Engineering for Enhanced Asterobactin Production and Diversification

Rational Design and Genetic Manipulation of Biosynthetic Pathways

Rational metabolic engineering aims to improve product titers by making targeted genetic modifications based on a thorough understanding of the biosynthetic and primary metabolic pathways. google.com This involves identifying and overcoming bottlenecks in production. google.com

The biosynthesis of complex molecules like asterobactin is heavily dependent on the intracellular availability of specific building blocks derived from primary metabolism. springerprofessional.de Enhancing the supply of these precursors is a powerful strategy to increase final product yield. researchgate.netbiorxiv.org For this compound, key precursors would include specific amino acids and acyl-CoA esters.

Key strategies include:

Deregulation of Feedback Inhibition : Key enzymes in amino acid and other precursor biosynthetic pathways are often subject to feedback inhibition by their end products. Using site-directed mutagenesis to create feedback-resistant enzyme variants can eliminate this natural regulation, leading to precursor accumulation. biorxiv.org

Engineering Central Carbon Metabolism : Directing more carbon flux from central pathways like glycolysis or the TCA cycle towards the desired precursor pathways can significantly enhance supply. google.com

| Strategy | Mechanism | Example Application (Hypothetical for this compound) |

|---|---|---|

| Overexpress Precursor Genes | Increases the concentration of enzymes that synthesize necessary building blocks. researchgate.net | Overexpress genes for the biosynthesis of Nδ-acetyl-Nδ-hydroxy-L-ornithine, a likely precursor. |

| Deregulation of Feedback Inhibition | Mutates key enzymes to prevent them from being shut down by high precursor concentrations. biorxiv.org | Create a feedback-resistant version of an enzyme like aspartate kinase to increase the pool of amino acid precursors. biorxiv.org |

| Heterologous Precursor Pathways | Introduce efficient precursor-producing pathways from other organisms. nih.gov | Expressing an engineered polyketide synthase module to increase the supply of specific acyl-CoA starter units. nih.gov |

Microbial cells have complex metabolic networks where numerous pathways compete for the same pool of precursors. google.com Deleting or down-regulating genes of competing pathways can redirect metabolic flux towards the synthesis of the target compound, thereby increasing its yield. researchgate.netgoogle.com

For this compound, this could involve identifying pathways that consume its amino acid or citrate-derived precursors for other cellular processes. By knocking out key enzymes in these competing pathways, more resources become available for this compound biosynthesis. This strategy must be carefully implemented to avoid negatively impacting the host cell's growth and viability. google.com

| Potential Precursor | Competing Pathway | Engineering Strategy |

|---|---|---|

| L-Ornithine | Arginine biosynthesis, Polyamide synthesis | Down-regulate or knockout genes encoding enzymes that convert ornithine to arginine or polyamines. |

| Citrate / Succinate | TCA Cycle (Energy Production) | Modulate the activity of TCA cycle enzymes to divert intermediates without crippling cell growth. google.com |

| Acetyl-CoA | Fatty Acid Biosynthesis, Other Polyketide Synthesis | Delete or inhibit competing polyketide synthase (PKS) gene clusters or key enzymes in fatty acid synthesis. researchgate.net |

Enhancing Precursor Supply and Overcoming Rate-Limiting Steps

Combinatorial Biosynthesis and Pathway Hybridization

Combinatorial biosynthesis is an advanced synthetic biology approach that aims to create novel "unnatural" natural products by mixing and matching biosynthetic genes and enzyme domains from different pathways. scribd.comnih.gov This technique holds immense potential for generating structural analogs of this compound with potentially improved or novel biological activities.

The biosynthesis of this compound likely involves non-ribosomal peptide synthetase (NRPS) and possibly polyketide synthase (PKS) enzymes. These enzymes are modular in nature, with distinct domains responsible for selecting, activating, and incorporating specific building blocks. By swapping these domains or entire modules between the this compound BGC and those from other siderophore or peptide antibiotic pathways, it is theoretically possible to:

Incorporate different amino acids into the peptide backbone.

Alter the acyl side chains.

Create hybrid molecules that combine structural features of this compound with other compounds.

This approach allows for the exploration of chemical space that is not accessible through traditional synthesis and can lead to the discovery of new drug candidates with enhanced properties. nih.govdokumen.pub

Activation of Silent or Cryptic this compound-Related Gene Clusters

The discovery of novel natural products is often hindered by the fact that many biosynthetic gene clusters (BGCs) are transcriptionally silent or "cryptic" under standard laboratory conditions. nih.govresearchgate.net This phenomenon is prevalent in actinomycetes, including the genus Nocardia, which is known to produce the siderophore this compound. researchgate.netnih.gov While the biosynthetic gene cluster for this compound has not yet been identified, research into activating silent BGCs in Nocardia and related bacteria offers a roadmap for future discovery and diversification of this compound-like molecules. nih.govuni-tuebingen.dekarger.com Activation strategies primarily revolve around genetic engineering and manipulation of culture conditions to awaken the expression of these dormant pathways. nih.govnih.gov

A common and effective strategy is the targeted inactivation of pathways for dominant secondary metabolites. nih.govmdpi.com This approach, a form of metabolic engineering, redirects cellular resources towards the activation of otherwise silent BGCs. By eliminating the production of a major compound, precursor pools and cellular machinery become available for minor or cryptic pathways. mdpi.com A notable example of this is seen in Nocardia sp. CS682, where the inactivation of the biosynthetic pathway for the major metabolite, nargenicin (B1140494) A1, led to the production of a novel 1, 3, 6, 8-tetrahydroxynaphthalene (THN) derivative that was not observed in the wild-type strain. mdpi.com This demonstrates that disrupting a primary metabolic route can be a powerful tool to unveil cryptic products, a strategy that could foreseeably be applied to an this compound-producing Nocardia strain to discover novel siderophores or other compounds.

Another powerful technique is the heterologous expression of a BGC in a well-characterized host organism. nih.govnih.gov This method is particularly useful when the native producer is difficult to cultivate or genetically manipulate. nih.gov The successful activation of a silent type II polyketide synthase (PKS) BGC from Nocardia brasiliensis was achieved through its expression in Streptomyces coelicolor. nih.gov Similarly, the function of a specific gene within a known cluster can be confirmed, as was the case for the nbtS gene from the nocobactin NA cluster of Nocardia farcinica. Its heterologous expression in Streptomyces avermitilis, a host lacking a native salicylate (B1505791) synthase gene, resulted in the production of salicylate, confirming the gene's function. nih.govresearchgate.net Once the this compound BGC is identified, this approach could be used to produce this compound in a high-yield, genetically tractable host, and to create novel derivatives through combinatorial biosynthesis.

Genome mining is the foundational step for many activation strategies, allowing for the identification of putative BGCs based on sequence homology. uni-tuebingen.demdpi.com This bioinformatic approach has been instrumental in identifying the BGCs for nocobactin-like siderophores in various Nocardia species. nih.govnih.gov For instance, a genomics-guided exploration of Nocardia terpenica IFM 0406 led to the identification of a BGC predicted to produce new nocobactin derivatives. Subsequent metabolic profiling confirmed the production of three new siderophores, named terpenibactins A, B, and C. nih.gov This integrated approach of genome mining followed by metabolite analysis is a crucial prerequisite for targeting and activating a putative this compound cluster.